

Allitinib originator Allist Pharmaceuticals

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Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

Cat. No.: S001612

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Drug Profile and Mechanism of Action

Table 1: Allitinib Core Profile

Aspect	Details
Generic Name	Allitinib (also known as Allitinib tosylate) [1]
Alternative Names	AST-1306; AST1306; ALS-1306 [1] [2]
Originator Company	Allist Pharmaceuticals [1] [3] [4]
CAS Registry Number	897383-62-9 [2] [5]
Chemical Formula	$C_{24}H_{18}ClFN_4O_2$ [2] [5]
Molecular Weight	448.88 g/mol [2]
Drug Class	Antineoplastic; Kinase Inhibitor [1] [5]
Therapeutic Indication	Solid Tumors (under investigation) [1] [2] [5]
Highest Development Phase	Phase I (in China) [1] [5]
Molecular Entity Status	New Molecular Entity [1]

Aspect	Details
Orphan Drug Status	No designation indicated [1]

Mechanism of Action: Allitinib is an orally active, **irreversible inhibitor** of the ErbB family receptor tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR or HER1) and ErbB2 (HER2) [4] [6] [5]. Unlike reversible inhibitors like lapatinib, allitinib is designed with an **α,β -unsaturated carbonyl group**. This group enables it to form a permanent covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of these receptors via a Michael addition reaction [4] [5]. This irreversible binding leads to sustained inhibition of receptor autophosphorylation and subsequent blockade of downstream signaling pathways critical for tumor cell proliferation, survival, and migration [5].

A key characteristic of allitinib is its superior potency against ErbB2-overexpressing models and its ability to inhibit the EGFR T790M mutant, a common mutation conferring resistance to first-generation EGFR inhibitors [5].

Table 2: In Vitro Inhibitory Potency (IC50) of Allitinib [5]

Target	IC50 (nM)	Comparative Context
EGFR (Wild-Type)	0.5 nM	5-15 fold more potent than Afatinib and Dacomitinib
ErbB2 (HER2)	3.0 nM	5-15 fold more potent than Afatinib and Dacomitinib
EGFR T790M Mutant	12 nM	Similar potency to Afatinib; ~500-fold more potent than Lapatinib

Pharmacokinetics and Metabolism

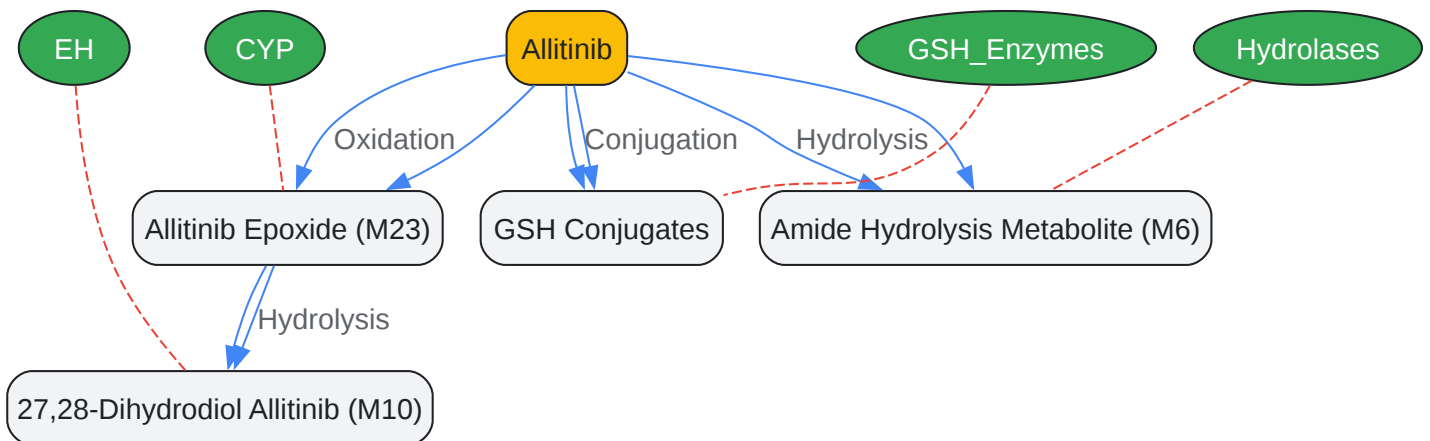
Key PK Parameters in Humans: Clinical studies indicate that allitinib is rapidly absorbed after oral administration, with a time to reach maximum concentration (T_{max}) of approximately **1.8 to 3.0 hours** [3] [5]. The mean terminal half-life is around **4 hours** [3] [5]. The drug exhibits low to moderate oral bioavailability, estimated at **5.7% in rats**, attributed to its poor solubility, poor permeability, extensive first-

pass metabolism, and potential efflux transport [4]. High inter-patient variability in plasma concentration has been observed [3] [4].

Metabolism and Biotransformation: The electrophilic acrylamide group is the key site for metabolism [4]. The major biotransformation pathways include:

- **Epoxidation and Hydration:** The double bond in the acrylamide group can be converted to an epoxide intermediate (M23) by Cytochrome P450 enzymes (CYPs), which is then rapidly hydrolyzed by Epoxide Hydrolase (EH) to form a dihydrodiol metabolite (M10) [4].
- **Amide Hydrolysis:** The acrylamide group can be cleaved to form a carboxylic acid metabolite (M6) [3] [4].
- **Conjugation with Glutathione (GSH):** The acrylamide group can react with glutathione, leading to the formation of various thiol conjugates [4].

Studies in cancer patients identified M6 (amide hydrolysis product) and M10 (27,28-dihydrodiol allitinib) as the **major circulating metabolites in plasma** [3] [4] [7]. The following diagram illustrates the primary metabolic pathways of Allitinib.



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Allitinib is primarily metabolized via epoxidation, hydrolysis, and glutathione conjugation pathways.

Analytical Method for Bioanalysis

A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of allitinib and its two major metabolites (M6 and M10) in human plasma [3] [7].

Table 3: Validated LC-MS/MS Method Parameters [3] [7]

Parameter	Specification
Analytical Technique	LC-MS/MS with Atmospheric-Pressure Chemical Ionization (APCI) in positive ion mode
Chromatography Column	Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 μm)
Mobile Phase	Gradient elution with (A) 5mM Ammonium Acetate + 0.1% Formic Acid and (B) 50% Methanol in Acetonitrile
Sample Volume	100 μL human plasma
Sample Preparation	Simple protein precipitation
Internal Standards	NB-2 (for Allitinib), Lapatinib (for M6 and M10)
Run Time	5 minutes

| **Quantification Range (LLOQ - ULOQ)** | Allitinib: 0.300 - 200 ng/mL M6: 0.030 - 20.0 ng/mL M10: 0.075 - 50.0 ng/mL | | **Accuracy & Precision** | Intra- and inter-day values within ±15% |

Experimental Protocol Summary:

- **Sample Preparation:** 100 μL of plasma sample is aliquoted. Internal standards (NB-2 and lapatinib) are added. Proteins are precipitated using acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis [3] [7].
- **LC-MS/MS Analysis:** The supernatant is injected into the LC-MS/MS system. Separation is achieved using the specified column and gradient elution. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) [3] [7].
- **Method Validation:** The method was fully validated for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability, meeting the acceptance criteria set by regulatory guidelines [3].

Clinical Development Summary

A Phase I, open-label, dose-escalation study (N=71) was conducted in patients with advanced solid tumors (primarily breast and lung cancers) to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of oral allitinib [5].

- **Dosing Regimens:** The study investigated once-daily (QD), twice-daily (BID), and three-times-daily (TID) schedules.
- **Recommended Phase II Dose (RP2D):** The RP2D was defined as **1000 mg administered three times daily (TID)** [5].
- **Safety Profile:** The most frequent drug-related adverse events were Grade 1 to 3 diarrhea and skin rash, and Grade 1 to 2 fatigue. The dose-limiting toxicity (DLT) was Grade 3 diarrhea [5].
- **Efficacy Signals:** Out of 55 evaluable patients, 7 achieved a partial response (5 with breast cancer, 1 with lung cancer, 1 with gastric cancer), and another 7 had stable disease lasting ≥ 6 months [5].

Conclusion and Future Directions

Allitinib is a promising, potent, and irreversible EGFR/ErbB2 inhibitor developed by Allist Pharmaceuticals. Its distinct mechanism of action and preclinical profile, especially against ErbB2-driven and T790M-mutant tumors, supported its entry into clinical trials.

Key challenges identified during its development include **low oral bioavailability** and **high inter-patient variability**, likely driven by its poor solubility and extensive metabolism [4] [5]. The characterization of its metabolic pathways was crucial for understanding its pharmacokinetic and safety profile.

Current Status and Data Limitation: The most recent public update on its development was in 2016, noting "No recent reports on development identified" for Phase-I trials in solid tumors in China [1]. An ongoing clinical trial (NCT04671303) is investigating allitinib in combination with anlotinib for lung cancer [2]. For the most current development status, it is recommended to consult recent scientific publications and clinical trial registries.

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